4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide
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Overview
Description
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a condensation reaction involving a pyrrole derivative and a pyrimidine derivative.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Coupling with Phenylbenzamide: The final step involves coupling the pyrrolopyrimidine core with N-phenylbenzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrrolopyrimidine core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide involves its interaction with specific molecular targets, primarily kinases. Kinases are enzymes that phosphorylate proteins, which can activate or deactivate various signaling pathways within cells. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Benzimidazole derivatives: Often used as kinase inhibitors and have similar biological activities.
Uniqueness
4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and selectivity towards certain kinases compared to other similar compounds .
Properties
CAS No. |
919280-39-0 |
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Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxy-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N4O2/c1-24-12-11-17-18(24)20(22-13-21-17)26-16-9-7-14(8-10-16)19(25)23-15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25) |
InChI Key |
CESRDTYIWAIHRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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